molecular formula C23H16ClN3OS B2899778 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536713-64-1

2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2899778
CAS No.: 536713-64-1
M. Wt: 417.91
InChI Key: SHKYMCJLYJHQIX-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate starting materials such as indoles and pyrimidines.

    Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions where a benzylthiol is reacted with a suitable intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or at the sulfanyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, pyrimidoindoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would require experimental validation.

Medicine

In medicine, compounds with similar structures have been explored for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, involved in disease pathways.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their function or modulating their activity. The molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
  • 2-(benzylsulfanyl)-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-benzylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS/c24-16-9-6-10-17(13-16)27-22(28)21-20(18-11-4-5-12-19(18)25-21)26-23(27)29-14-15-7-2-1-3-8-15/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKYMCJLYJHQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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